molecular formula C11H19N3 B13325994 1-Methyl-3-[2-(2-methylpropyl)cyclopropyl]-1H-pyrazol-5-amine

1-Methyl-3-[2-(2-methylpropyl)cyclopropyl]-1H-pyrazol-5-amine

Cat. No.: B13325994
M. Wt: 193.29 g/mol
InChI Key: LWHGNUODVXYWJC-UHFFFAOYSA-N
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Description

1-Methyl-3-[2-(2-methylpropyl)cyclopropyl]-1H-pyrazol-5-amine is a compound that belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-3-[2-(2-methylpropyl)cyclopropyl]-1H-pyrazol-5-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-(2-methylpropyl)cyclopropylamine with 1-methyl-3-pyrazolecarboxaldehyde in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to promote cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure reactors and advanced purification techniques such as chromatography may also be employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-3-[2-(2-methylpropyl)cyclopropyl]-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group. Common reagents for these reactions include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogens, nucleophiles, and other substituting agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution may result in various substituted pyrazoles.

Scientific Research Applications

1-Methyl-3-[2-(2-methylpropyl)cyclopropyl]-1H-pyrazol-5-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-Methyl-3-[2-(2-methylpropyl)cyclopropyl]-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-3-[2-(2-methylpropyl)cyclopropyl]-1H-pyrazole
  • 1-Methyl-3-[2-(2-methylpropyl)cyclopropyl]-1H-pyrazol-4-amine
  • 1-Methyl-3-[2-(2-methylpropyl)cyclopropyl]-1H-pyrazol-3-amine

Uniqueness

1-Methyl-3-[2-(2-methylpropyl)cyclopropyl]-1H-pyrazol-5-amine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its cyclopropyl and pyrazole moieties contribute to its stability and reactivity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H19N3

Molecular Weight

193.29 g/mol

IUPAC Name

2-methyl-5-[2-(2-methylpropyl)cyclopropyl]pyrazol-3-amine

InChI

InChI=1S/C11H19N3/c1-7(2)4-8-5-9(8)10-6-11(12)14(3)13-10/h6-9H,4-5,12H2,1-3H3

InChI Key

LWHGNUODVXYWJC-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1CC1C2=NN(C(=C2)N)C

Origin of Product

United States

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